molecular formula C9H14FN B14346602 N,N,N-Trimethylanilinium fluoride CAS No. 92477-88-8

N,N,N-Trimethylanilinium fluoride

Cat. No.: B14346602
CAS No.: 92477-88-8
M. Wt: 155.21 g/mol
InChI Key: IOIJXJFMFHVESQ-UHFFFAOYSA-M
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Description

N,N,N-Trimethylanilinium fluoride is a trialkylammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling, aryl etherification, fluorine radiolabelling, phase-transfer catalysis, supramolecular recognition, and polymer design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to facilitate the methylation process .

Industrial Production Methods

Industrial production methods for N,N,N-trimethylanilinium fluoride often involve large-scale methylation reactions using aniline and methyl iodide, followed by purification processes to isolate the desired product. The use of phase-transfer catalysis can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylanilinium fluoride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced aniline, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N,N,N-trimethylanilinium fluoride involves its dual reactivity through both the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophilic sites. The fluoride ion can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,N-trimethylanilinium fluoride include other trialkylammonium salts such as:

Uniqueness

This compound is unique due to its dual reactivity and the presence of the fluoride ion, which allows for specific applications in fluorine radiolabelling and nucleophilic substitution reactions. This sets it apart from other trialkylammonium salts that may not have the same versatility .

Properties

CAS No.

92477-88-8

Molecular Formula

C9H14FN

Molecular Weight

155.21 g/mol

IUPAC Name

trimethyl(phenyl)azanium;fluoride

InChI

InChI=1S/C9H14N.FH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

IOIJXJFMFHVESQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[F-]

Origin of Product

United States

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